2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S2 and its molecular weight is 465.55. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Syntheses
Thiourea derivatives, closely related to the chemical structure , serve as versatile precursors for synthesizing various heterocyclic compounds through one-pot cascade reactions. These reactions enable the efficient creation of imidazo[1,2-c]pyrimidines and other heterocycles, highlighting the compound's significance in developing new molecules with potential biological activities (Schmeyers & Kaupp, 2002).
Antitumor Activity
Derivatives of benzimidazole, similar to the compound , have been synthesized and tested for their antitumor activities. Notably, certain derivatives showed considerable anticancer activity against specific cancer cell lines, underscoring the compound's relevance in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Compounds structurally related to 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been synthesized and assessed for their antimicrobial efficacy. Research indicates that certain synthesized compounds exhibit good antimicrobial activity, suggesting potential applications in combating microbial infections (Fahim & Ismael, 2019).
Antioxidant Properties
Benzimidazole derivatives, akin to the compound of interest, have been evaluated as antioxidants for oil base stocks. Their structural features, including the presence of the benzimidazole moiety, contribute to their efficacy as antioxidants, demonstrating their potential in industrial applications (Basta et al., 2017).
Properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-15-13-31-21(24-15)25-20(28)14-32-22-23-11-19(17-8-5-9-18(10-17)27(29)30)26(22)12-16-6-3-2-4-7-16/h2-11,13H,12,14H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOILEJOJBOPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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